

Montanine: A Technical Guide to its Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Montanine**

Cat. No.: **B1251099**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Montanine is a prominent member of the Amaryllidaceae alkaloids, a diverse group of natural compounds known for their significant pharmacological activities.^{[1][2]} Structurally classified as a **montanine**-type alkaloid, it possesses a unique 5,11-methanomorphanthridine core.^[2] Found in various species of the Amaryllidaceae family, such as those from the *Hippeastrum* genus, **montanine** is typically present in low concentrations, making its isolation and study a complex endeavor.^{[3][4][5]} Despite its relative scarcity, **montanine** has garnered considerable attention within the scientific community for its promising biological properties, particularly its potent *in vitro* cytotoxic activity against a range of cancer cell lines.^{[2][3][6]} This technical guide provides a comprehensive overview of the physical and chemical properties of **montanine**, detailed experimental protocols for its study, and an exploration of its known biological activities and associated signaling pathways.

Physical and Chemical Properties

Montanine is characterized as a beige amorphous solid.^[6] Its core chemical structure is based on a pentacyclic framework. While extensive experimental data on all its physical properties are not readily available in the public domain, the fundamental chemical identifiers have been established.

Property	Value	Source
Molecular Formula	C ₁₇ H ₁₉ NO ₄	[7] [8]
Molecular Weight	301.34 g/mol	[7]
Appearance	Beige amorphous solid	[6]
CAS Number	642-52-4	[7] [9]

Note: Data for melting point, boiling point, and solubility in common solvents are not consistently reported in the reviewed literature.

Spectral Data

The structural elucidation of **montanine** has been achieved through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are critical for confirming the identity and purity of **montanine** isolates. While specific spectral data can vary slightly based on the solvent and instrument used, the proton NMR spectrum typically reveals characteristic signals for aromatic protons, methoxy groups, and protons within the complex fused ring system. Carbon NMR provides the corresponding signals for all 17 carbon atoms in the molecule.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **montanine**, further confirming its structure. The fragmentation pattern provides insights into the stability of different parts of the molecule and can be used to distinguish it from related alkaloids.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)
- Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in **montanine**, such as hydroxyl, amine, and ether linkages.

Experimental Protocols

The study of **montanine** involves a series of specialized experimental procedures, from its extraction from natural sources to the evaluation of its biological effects.

Isolation and Purification of Montanine from Hippeastrum sp.

This protocol is a generalized procedure based on methods for isolating Amaryllidaceae alkaloids.

- Extraction:
 - Fresh or dried bulbs of a Hippeastrum species are ground into a fine powder.
 - The powdered material is subjected to extraction with an alcohol solvent, such as methanol or ethanol, often through reflux or percolation to exhaustively extract the alkaloids.[\[18\]](#)
 - The resulting alcoholic extract is concentrated under reduced pressure to yield a crude extract.
- Acid-Base Partitioning:
 - The crude extract is dissolved in an acidic aqueous solution (e.g., 2% sulfuric acid) to protonate the alkaloids, rendering them water-soluble.
 - This acidic solution is then washed with a non-polar organic solvent (e.g., dichloromethane or diethyl ether) to remove neutral and acidic lipophilic impurities.
 - The aqueous phase is then basified to a pH of 10-11 with a base like sodium hydroxide to deprotonate the alkaloids, making them soluble in organic solvents.[\[18\]](#)
 - The alkaloids are then extracted from the basic aqueous phase into an organic solvent like dichloromethane.[\[18\]](#)
- Purification:
 - The organic extract containing the alkaloids is dried over anhydrous sodium sulfate and evaporated to yield a basic alkaloid-rich extract.[\[18\]](#)

- This extract is then subjected to chromatographic techniques for the separation and purification of individual alkaloids.
- Column chromatography using silica gel or Sephadex LH-20 is commonly employed.[18]
- Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Fractions containing pure **montanine** are pooled and the solvent is evaporated to yield the purified compound.

Cytotoxicity Assessment by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[19][20][21]

- Cell Seeding:
 - Cancer cells (e.g., A549, MOLT-4) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
- Compound Treatment:
 - A stock solution of **montanine** is prepared in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium.
 - The cells are treated with these different concentrations of **montanine** and incubated for a specific period (e.g., 24, 48, or 72 hours).
- MTT Incubation:
 - After the treatment period, the medium is removed, and fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.
 - The plate is incubated for 3-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.
- Solubilization and Measurement:

- The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
- The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.
- Cell viability is expressed as a percentage of the untreated control cells.

Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[22][23][24]

- Cell Treatment and Harvesting:
 - Cells are treated with **montanine** as described for the cytotoxicity assay.
 - After incubation, both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
- Staining:
 - The cell pellet is resuspended in Annexin V binding buffer.
 - FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension.
 - The cells are incubated in the dark at room temperature for 15-20 minutes.
- Flow Cytometry Analysis:
 - The stained cells are analyzed by flow cytometry.
 - Viable cells are negative for both Annexin V and PI.
 - Early apoptotic cells are positive for Annexin V and negative for PI.
 - Late apoptotic or necrotic cells are positive for both Annexin V and PI.

Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3 and -7, which are activated during apoptosis.[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)

- Cell Lysis:
 - Cells are treated with **montanine** and harvested.
 - The cells are lysed using a specific lysis buffer to release the cellular contents, including caspases.
- Assay Reaction:
 - The cell lysate is incubated with a caspase-specific substrate that is conjugated to a colorimetric or fluorometric reporter molecule (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric detection of caspase-3/7).
- Measurement:
 - The cleavage of the substrate by active caspases releases the reporter molecule, which can be quantified by measuring the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.
 - The level of caspase activity is proportional to the amount of signal generated.

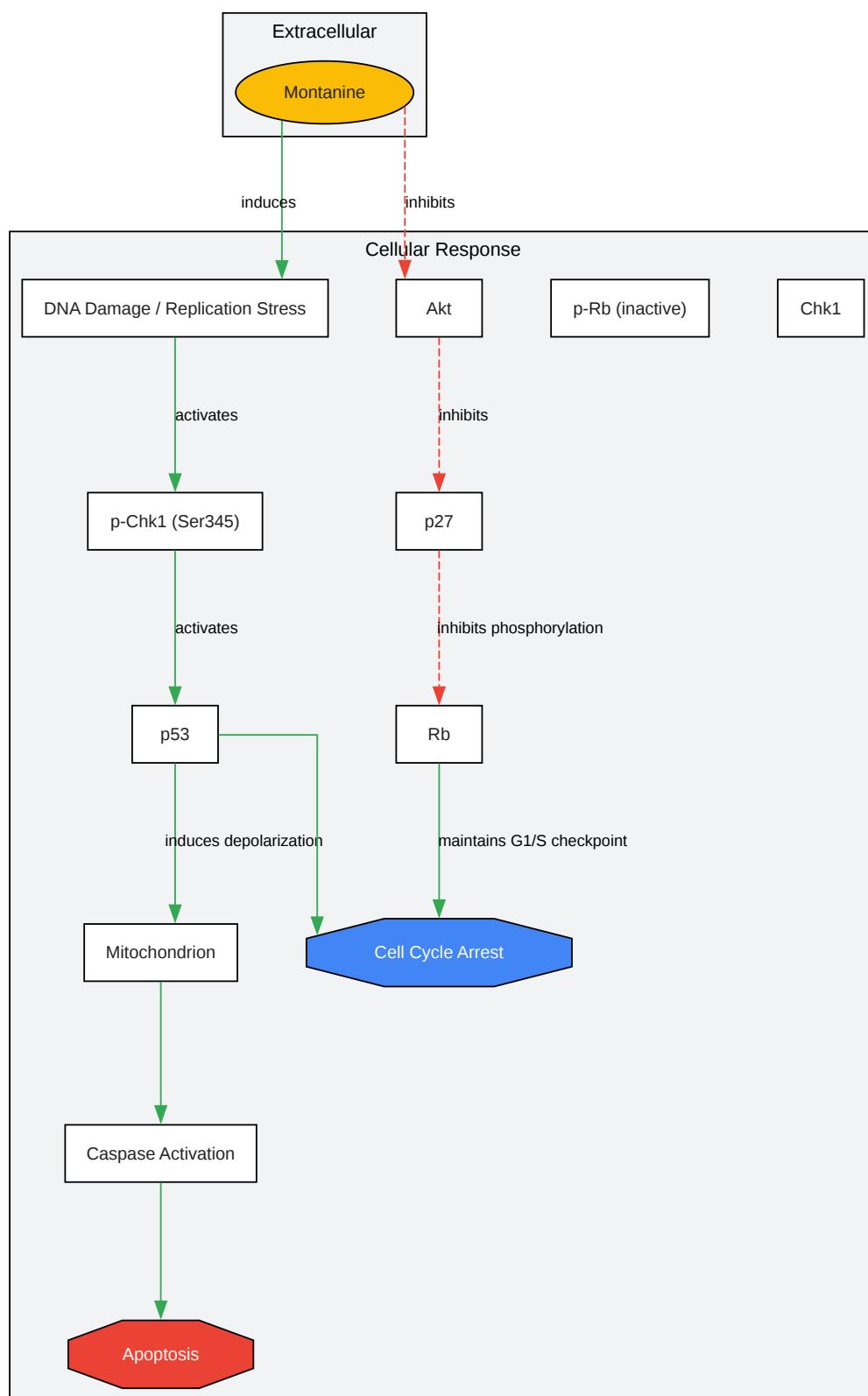
Western Blot Analysis of Signaling Proteins

Western blotting is used to detect changes in the expression and phosphorylation status of proteins involved in signaling pathways affected by **montanine**.[\[30\]](#)[\[31\]](#)[\[32\]](#)[\[33\]](#)[\[34\]](#)

- Protein Extraction and Quantification:
 - Cells treated with **montanine** are lysed, and the total protein concentration is determined using a protein assay (e.g., BCA assay).
- SDS-PAGE and Protein Transfer:

- Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
- Immunoblotting:
 - The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., phospho-Chk1, total Chk1, p53).
 - After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
- Detection:
 - A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light.
 - The light signal is captured using an imaging system, revealing bands corresponding to the target protein. The intensity of the bands can be quantified to determine relative protein levels.

Biological Activities and Signaling Pathways


Montanine exhibits a range of biological activities, with its anticancer properties being the most extensively studied.^[2] It has demonstrated potent antiproliferative and cytotoxic effects against various cancer cell lines, including those resistant to apoptosis.^{[35][36]}

The anticancer activity of **montanine** is mediated, at least in part, by the induction of apoptosis.^[35] Studies have shown that **montanine** can trigger apoptosis through the activation of caspases and depolarization of the mitochondrial membrane.^[35]

Furthermore, **montanine** has been shown to influence key signaling pathways involved in cell cycle regulation and DNA damage response. In leukemic MOLT-4 cells, **montanine** treatment leads to an upregulation of the phosphorylated form of Checkpoint Kinase 1 (Chk1) at serine

345.[35] This suggests an activation of the DNA damage response pathway. The signaling cascade leading to apoptosis in response to **montanine** is believed to involve the p53 tumor suppressor protein and the Akt/p27/pRb pathway, which are critical regulators of cell cycle progression and apoptosis.[37]

Below is a diagram illustrating the proposed signaling pathway for **montanine**-induced apoptosis.

[Click to download full resolution via product page](#)

Proposed signaling pathway of **montanine**-induced apoptosis and cell cycle arrest.

In addition to its anticancer effects, **montanine** has also been investigated for other potential therapeutic applications, including anxiolytic, antidepressant, and anticonvulsive activities.[4][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chemical and Biological Aspects of Montanine-Type Alkaloids Isolated from Plants of the Amaryllidaceae Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. acgpubs.org [acgpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Anxiolytic-, antidepressant- and anticonvulsant-like effects of the alkaloid montanine isolated from Hippeastrum vittatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Montanine [cuip.cz]
- 7. (-)-Montanine | 642-52-4 [chemicalbook.com]
- 8. Montanine | C17H19NO4 | CID 11087935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (-)-montanine | CAS#:642-52-4 | Chemsoc [chemsoc.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. scispace.com [scispace.com]
- 18. mdpi.com [mdpi.com]

- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. broadpharm.com [broadpharm.com]
- 22. kumc.edu [kumc.edu]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ucl.ac.uk [ucl.ac.uk]
- 25. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 26. Apoptosis-associated caspase activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mpbio.com [mpbio.com]
- 28. sigmaaldrich.com [sigmaaldrich.com]
- 29. cdn.caymanchem.com [cdn.caymanchem.com]
- 30. benchchem.com [benchchem.com]
- 31. The human homologs of checkpoint kinases Chk1 and Cds1 (Chk2) phosphorylate p53 at multiple DNA damage-inducible sites - PMC [pmc.ncbi.nlm.nih.gov]
- 32. p53 C-Terminal Phosphorylation by CHK1 and CHK2 Participates in the Regulation of DNA-Damage-induced C-Terminal Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 33. PPM1D dephosphorylates Chk1 and p53 and abrogates cell cycle checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 34. benchchem.com [benchchem.com]
- 35. Antiproliferative activity and apoptosis-inducing mechanism of Amaryllidaceae alkaloid montanine on A549 and MOLT-4 human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Synthetic analogues of the montanine-type alkaloids with activity against apoptosis-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Pancracine, a Montanine-Type Amaryllidaceae Alkaloid, Inhibits Proliferation of A549 Lung Adenocarcinoma Cells and Induces Apoptotic Cell Death in MOLT-4 Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Montanine: A Technical Guide to its Physical, Chemical, and Biological Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1251099#physical-and-chemical-properties-of-montanine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com